molecular formula C25H21N7O3 B1684012 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide CAS No. 371942-69-7

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B1684012
CAS No.: 371942-69-7
M. Wt: 467.5 g/mol
InChI Key: YBPIBGNBHHGLEB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

YM201636 is a potent and selective inhibitor of PIKfyve , a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P), producing PI(3,5)P2 . PIKfyve plays a critical role in the endosomal and lysosomal system, regulating membrane homeostasis, endosomal trafficking, and autophagy . It is emerging as a target for cancer, viral infections, and neurodegenerative diseases .

Mode of Action

YM201636 interacts with PIKfyve, inhibiting its activity . This disruption of PIKfyve’s function affects various cellular processes. For instance, it disrupts endomembrane transport and inhibits retroviral release from infected cells . It also disrupts glucose homeostasis by halting glucose entry by insulin and inhibiting activation of PI3-kinase .

Biochemical Pathways

The inhibition of PIKfyve by YM201636 disrupts the phosphoinositide signaling pathway . This disruption affects the production of PI(3,5)P2, a critical component in endosomal trafficking and autophagy . The compound also blocks TLR9-signaling by preventing endosomal translocation of CpG-containing oligodeoxynucleotides (CpG ODNs), thus preventing co-localization of agonist and receptor .

Pharmacokinetics

It is known that ym201636 is provided as a solid and is stable for 1 year at -20°c . Upon resuspension, it is stable for 3 months at -20°C when properly stored .

Result of Action

The inhibition of PIKfyve by YM201636 has several effects at the molecular and cellular level. It disrupts endomembrane transport and inhibits retroviral release from infected cells . It also disrupts glucose homeostasis by halting glucose entry by insulin and inhibiting activation of PI3-kinase . In neurons, YM201636 promotes cell death via a caspase-independent mechanism, and is associated with alterations in autophagy .

Action Environment

The action of YM201636 can be influenced by environmental factors such as temperature and storage conditions. For instance, YM201636 is stable for 1 year at -20°C and for 3 months at -20°C upon resuspension . .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide exhibit promising anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation.

Case Studies

  • In Vitro Studies : A study demonstrated that related compounds effectively inhibited cell growth across multiple cancer cell lines, showing significant potency with half-maximal growth inhibition (GI50) values indicating strong anticancer activity .
  • In Vivo Studies : Preclinical trials using xenograft models have shown that these compounds can significantly reduce tumor size and improve survival rates in treated subjects compared to control groups .

Aside from its anticancer properties, this compound may also have applications in other therapeutic areas:

Antifungal Activity

Recent investigations into related pyridine derivatives have revealed antifungal properties against various strains of fungi. The structural modifications present in the compound may enhance its efficacy against fungal infections .

Anti-inflammatory Properties

Compounds with similar structural features have been evaluated for their anti-inflammatory effects. The inhibition of specific kinases involved in inflammatory responses could position this compound as a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of This compound :

Structural FeatureEffect on Activity
Morpholine ringEnhances solubility and bioavailability
Triazatricyclo coreContributes to selective kinase inhibition
Carboxamide groupIncreases binding affinity to target proteins

Pharmacokinetics

The pharmacokinetic profile of compounds related to This compound has been assessed in various studies:

  • Absorption : Favorable absorption characteristics have been noted due to the presence of hydrophilic groups.
  • Distribution : The ability to penetrate the blood-brain barrier has been highlighted as a significant advantage for treating central nervous system tumors.
  • Metabolism and Excretion : Metabolic stability is crucial for maintaining therapeutic levels; studies indicate that these compounds undergo minimal metabolism before excretion .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Amino Group : Contributes to the compound's ability to interact with biological molecules.
  • Morpholine Ring : Often associated with enhanced solubility and bioavailability.
  • Triazatricyclo Framework : Imparts unique steric and electronic properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The following mechanisms have been observed:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : It has shown potential in modulating receptor-mediated pathways, particularly those related to cancer cell proliferation.
  • Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines, indicating a potential role in cancer therapy.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Research has highlighted the neuroprotective properties of similar compounds within the triazatricyclo family. These compounds demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .
  • High-Throughput Screening : In a high-throughput screening assay aimed at identifying novel mitochondrial inhibitors, compounds structurally related to this one were found to selectively inhibit tumor cell proliferation by compromising mitochondrial integrity .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast cancer cell lines
NeuroprotectionProtects against oxidative stress in neuronal cells
Enzyme InhibitionInhibits specific enzymes related to signaling

Structure-Activity Relationship (SAR)

Structural FeatureActivity ImpactReference
Morpholine RingEnhances solubility and bioavailability
Triazatricyclo FrameworkInfluences steric and electronic properties
Amino GroupEssential for interaction with biological targets

Properties

IUPAC Name

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPIBGNBHHGLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433303
Record name 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371942-69-7
Record name 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
Reactant of Route 4
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
Reactant of Route 6
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

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